Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a 4-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Bromophenoxy Group: The 4-bromophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable bromophenol derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol derivative.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3S)-3-(4-chlorophenoxy)pyrrolidine-1-carboxylate
- Tert-butyl (3S)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate
- Tert-butyl (3S)-3-(4-methylphenoxy)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C15H20BrNO3 |
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Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
GEXSUGHVUQJIHP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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